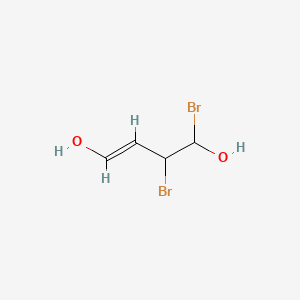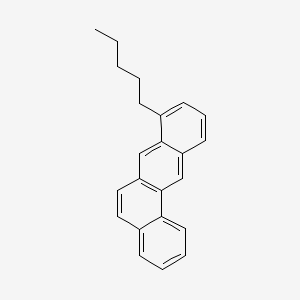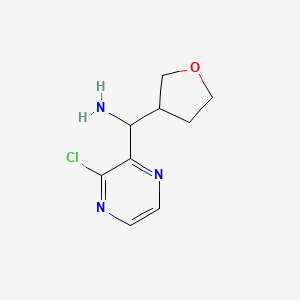
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a methanamine group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through cyclization reactions.
Substitution reactions: The chlorine atom is introduced at the 3-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: Where the reactions are carried out in a controlled environment with precise temperature and pressure control.
Continuous flow reactors: Offering advantages in terms of scalability and efficiency, where reactants are continuously fed into the reactor and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) followed by reduction with hydrogen gas over a palladium catalyst.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
Aplicaciones Científicas De Investigación
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cellular signaling.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Lacks the tetrahydrofuran ring, making it less complex.
(3-Chloropyrazin-2-yl)(tetrahydrofuran-2-yl)methanamine: Similar structure but with a different position of the tetrahydrofuran ring.
(3-Chloropyrazin-2-yl)(tetrahydropyran-3-yl)methanamine: Contains a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both the pyrazine and tetrahydrofuran rings, which confer specific chemical and biological properties
Propiedades
Número CAS |
1184914-21-3 |
|---|---|
Fórmula molecular |
C9H12ClN3O |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-8(12-2-3-13-9)7(11)6-1-4-14-5-6/h2-3,6-7H,1,4-5,11H2 |
Clave InChI |
KQQZVUADJVEJOW-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C(C2=NC=CN=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


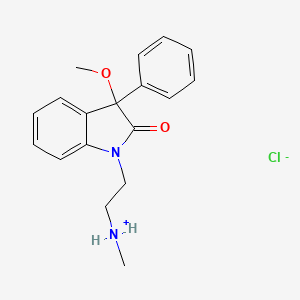


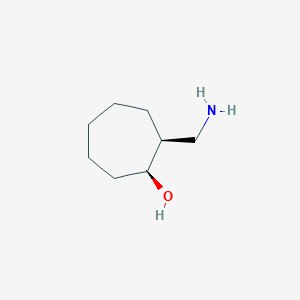
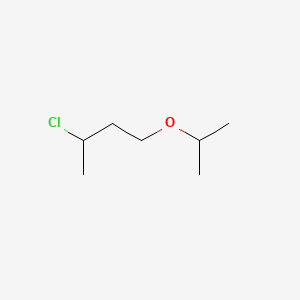
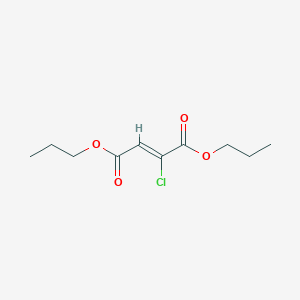
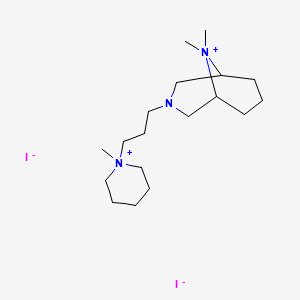
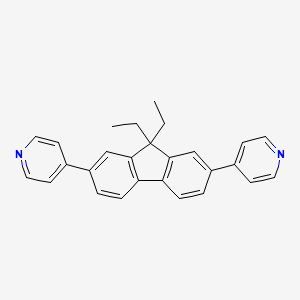
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
